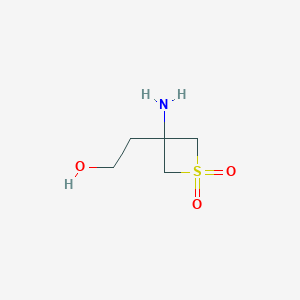

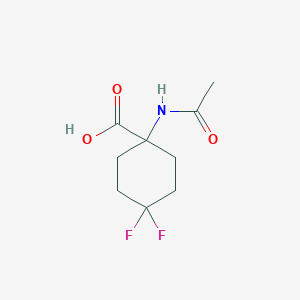

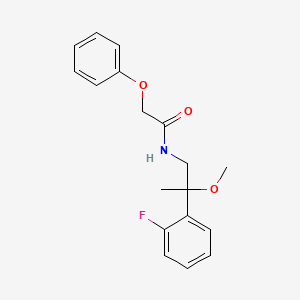

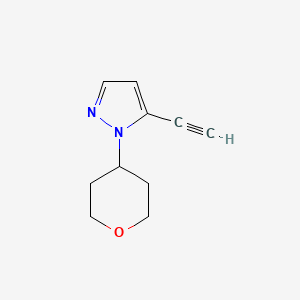

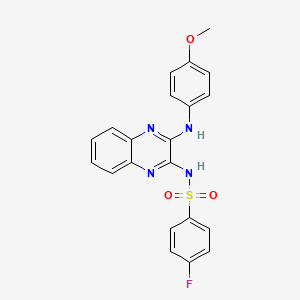

![molecular formula C20H17FN4O2S B2938487 N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-22-5](/img/structure/B2938487.png)

N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds are known for their significant biological activities and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, including “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, involves a conformational restriction strategy . This strategy has been used to design and synthesize a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives as novel microtubulin polymerization inhibitors .Molecular Structure Analysis

The molecular structure of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is likely to be similar to other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions .Chemical Reactions Analysis

The chemical reactions involving “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have been shown to exhibit moderate to potent anti-proliferative activities against a panel of cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known for their unique structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Aplicaciones Científicas De Investigación

Herbicide Development and Plant Ecosystem Health

Compounds similar to N6-(2-fluorobenzyl)-N6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been investigated for their potential as herbicides. For instance, derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating their potential for managing unwanted plant growth while assessing plant ecosystem health (Moran, 2003).

Antifungal and Insecticidal Activities

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal activities and insecticidal activity. These compounds showed significant inhibition rates against various fungi and high mortality rates against certain pests, providing a foundation for developing new antifungal and insecticidal agents (Xu et al., 2017).

Antimalarial Drug Discovery

Research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for antimalarial drug discovery has identified compounds with significant in vitro activity against Plasmodium falciparum. This highlights the potential for these compounds to serve as starting points for future antimalarial drug discovery programs, addressing the urgent need for new treatments (Karpina et al., 2020).

Antimicrobial Activity

Several 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides and sulfinyl derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were effective against a range of bacterial and fungal pathogens, suggesting their utility in addressing microbial resistance and infection control (Abdel-Motaal & Raslan, 2014).

Mecanismo De Acción

Target of Action

Indole derivatives and triazoles are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Biochemical Pathways

Indole derivatives and triazoles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and triazoles , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Direcciones Futuras

The future directions for research on “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug discovery. This could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-15-5-4-7-17(11-15)25(12-16-6-2-3-8-19(16)21)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZMTALXSLBQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)

![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)